molecular formula C8H12N2O2S2 B14566171 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 61457-42-9

5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14566171
CAS No.: 61457-42-9
M. Wt: 232.3 g/mol
InChI Key: DIQWVGKIEVOXFY-UHFFFAOYSA-N
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Description

5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of two methylsulfanyl groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Substitution: Benzylamine and other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Benzyl-substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play critical roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to unique applications in scientific research and industry.

Properties

CAS No.

61457-42-9

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

5,6-bis(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2S2/c1-13-3-5-6(4-14-2)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

DIQWVGKIEVOXFY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(NC(=O)NC1=O)CSC

Origin of Product

United States

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